molecular formula C24H15ClF2N2O3 B2922181 N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866344-24-3

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2922181
CAS No.: 866344-24-3
M. Wt: 452.84
InChI Key: MXYXITFTIDDXOH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as chloro, fluoro, and benzoyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro and Benzoyl Groups: The introduction of the fluoro and benzoyl groups can be achieved through electrophilic aromatic substitution reactions. For example, 4-fluorobenzoyl chloride can be used to introduce the benzoyl group.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used to study the mechanisms of action of quinolone derivatives and their interactions with biological targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes, inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorophenyl)-2-(4-fluorobenzoyl)acetamide
  • N-(4-chlorophenyl)-2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetamide

Uniqueness

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and its quinoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF2N2O3/c25-15-3-8-18(9-4-15)28-22(30)13-29-12-20(23(31)14-1-5-16(26)6-2-14)24(32)19-11-17(27)7-10-21(19)29/h1-12H,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYXITFTIDDXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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